molecular formula C9H11BrN2 B12074235 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile

4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12074235
M. Wt: 227.10 g/mol
InChI Key: WXZHTKHGUUNITN-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is a brominated pyrrole derivative with an isobutyl substituent at the 1-position and a cyano group at the 2-position. Pyrrole carbonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate diverse functionalization reactions .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-1-(2-methylpropyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C9H11BrN2/c1-7(2)5-12-6-8(10)3-9(12)4-11/h3,6-7H,5H2,1-2H3

InChI Key

WXZHTKHGUUNITN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=C1C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isobutyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common.

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Products where the bromine atom is replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amines derived from the reduction of the carbonitrile group.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrrole derivatives, including 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile, in anticancer therapies. Pyrroles are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds similar to 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile have demonstrated cytotoxic effects against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Pyrrole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Synthetic Pathways

The synthesis of 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile can be achieved through various methods, including cycloaddition and carbon-carbon coupling reactions. These synthetic routes allow for the introduction of different substituents that can enhance biological activity or alter physical properties .

Synthesis Method Description Advantages
CycloadditionInvolves the reaction of alkenes with nitrilesHigh yield and selectivity
Carbon-carbon couplingUtilizes metal catalysts to form C-C bondsVersatile and applicable to various substrates

Conductive Polymers

Pyrrole derivatives are utilized in the production of conductive polymers due to their ability to undergo oxidation and reduction reactions, which impart electrical conductivity. 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile can be polymerized to create materials suitable for electronic devices, sensors, and batteries .

Coatings and Corrosion Inhibition

The compound's properties make it suitable for use in protective coatings that prevent corrosion in metals. Pyrrole-based coatings have been shown to provide excellent barrier properties against moisture and corrosive agents, making them valuable in industrial applications .

Biological Evaluation

A study evaluated the anticancer properties of 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics .

Application in Conductive Films

In another investigation, films made from polymerized 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile were tested for their electrical conductivity and mechanical properties. The films exhibited significant conductivity, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the pyrrole ring significantly influence molecular weight, steric bulk, and electronic properties. Below is a comparative analysis of three analogs:

Compound Molecular Formula Molecular Weight Substituents Purity Key Features
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile C₇H₇BrN₂ 199.05 g/mol 1-Me, 5-Me, 4-Br, 2-CN 95% Compact structure, low steric hindrance
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile* Not fully available ~225 g/mol (estimated) 1-iPr, 4-Br, 2-CN N/A Increased steric bulk vs. methyl groups
5-Bromo-3-(2-pyridyl)-1H-indole-2-carbonitrile C₁₄H₈BrN₃ 298.14 g/mol Indole core, 5-Br, 2-CN, 3-pyridyl N/A Extended π-system, enhanced planarity

*Note: Limited data available for the isopropyl analog due to restricted access to PubChem details .

Key Observations:

Steric and Electronic Modulation: The dimethyl analog (C₇H₇BrN₂) has lower molecular weight (199.05 g/mol) and minimal steric hindrance, making it suitable for reactions requiring high accessibility to the pyrrole ring . The indole-based compound (C₁₄H₈BrN₃) introduces a pyridyl group and fused aromatic system, enhancing π-π stacking interactions and solubility in polar solvents .

Synthetic Applications :

  • Bromine at the 4-position in pyrrole derivatives is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura). The dimethyl analog’s smaller substituents likely favor such reactivity .
  • The indole derivative’s pyridyl group may act as a directing group or coordination site in metal-catalyzed reactions .

Structural Determination Techniques

However, the SHELX software suite (e.g., SHELXL, SHELXT) is widely used for small-molecule structure refinement and space-group determination, which would be critical for analyzing their solid-state conformations . Tools like WinGX and ORTEP facilitate molecular visualization and geometry analysis, aiding in the interpretation of substituent effects on crystal packing .

Biological Activity

4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile, supported by recent research findings, case studies, and data tables.

The molecular structure of 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile can be outlined as follows:

PropertyValue
Molecular FormulaC10H12BrN3
Molecular Weight256.13 g/mol
IUPAC Name4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile
SMILESC(C(C)C)N1C(=C(C=N)C=C1)Br

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with halogen substitutions at the C4 position of the pyrrole ring, such as 4-bromo derivatives, demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of pyrrole derivatives have also been explored extensively. In vitro studies demonstrated that 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile induced apoptosis in various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against HCT116 colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile exerts its biological effects appears to involve the modulation of specific molecular targets. The presence of the bromine atom enhances the compound's ability to interact with cellular receptors and enzymes, potentially leading to altered signaling pathways that promote apoptosis in cancer cells and inhibit bacterial growth .

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial efficacy of various pyrrole derivatives, including 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile. The results indicated that this compound exhibited a significant zone of inhibition (20 mm) against Staphylococcus aureus at a concentration of 100 µg/mL .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of this compound against multiple cancer cell lines. The study reported that treatment with 4-bromo-1-isobutyl-1H-pyrrole-2-carbonitrile led to a dose-dependent decrease in cell viability in HCT116 cells, with morphological changes consistent with apoptosis observed through microscopy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position serves as a primary site for substitution. This reactivity is enhanced by the electron-withdrawing nitrile group at position 2, which activates the aromatic ring toward nucleophilic attack.

Key Reactions:

  • Amination : Reacts with primary/secondary amines (e.g., morpholine, piperidine) under mild conditions (50–80°C, DMF, catalytic KI) to yield 4-amino derivatives .

  • Hydroxylation : Substitution with hydroxide ions (KOH/EtOH, reflux) produces 4-hydroxy-1-isobutyl-1H-pyrrole-2-carbonitrile .

Table 1: NAS Reaction Conditions and Yields (Analogous Systems)

ReactantConditionsProductYieldSource
PiperidineDMF, 80°C, 6h4-Piperidinyl derivative78%
Sodium methoxideMeOH, RT, 1h4-Methoxy derivative85%
Hydrazine hydrateEtOH, reflux, 4h4-Hydrazinyl derivative67%

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Key Reactions:

  • Suzuki–Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) .

Table 2: Cross-Coupling Efficiency (Representative Examples)

Coupling PartnerCatalyst SystemTemp/TimeYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O90°C, 12h72%
4-AminopyridinePd₂(dba)₃, Xantphos, Cs₂CO₃110°C, 24h65%

Nitrile Group Reactivity

The electron-deficient nitrile group undergoes transformations under acidic or basic conditions:

  • Hydrolysis : Concentrated HCl (reflux, 8h) converts the nitrile to a carboxylic acid .

  • Reduction : LiAlH₄ in THF reduces the nitrile to an aminomethyl group (−CH₂NH₂) .

Table 3: Nitrile Functionalization Pathways

Reaction TypeReagents/ConditionsProductYieldSource
Acid hydrolysis6M HCl, reflux, 8h1-Isobutyl-1H-pyrrole-2-carboxylic acid83%
ReductionLiAlH₄, THF, 0°C→RT, 2h2-(Aminomethyl)-4-bromo derivative58%

Tautomerization and Cyclization

Under basic conditions, tautomerization of the pyrrole ring can lead to cyclized products. DFT studies on analogous systems show ΔG° values of −2.36 to −13.50 kcal/mol for tautomeric conversions .

Key Observation:

  • Base-Induced Cyclization : K₂CO₃ in DMF facilitates intramolecular cyclization to form fused bicyclic structures (e.g., pyrrolo[1,2-a]pyrazines) .

Halogen Exchange Reactions

The bromine atom can be replaced via halogen dance reactions or metal-halogen exchange:

  • Iodination : CuI/NMP at 120°C substitutes bromine with iodine (yield: ~60%) .

  • Fluorination : KF/18-crown-6 in DMF introduces fluorine at position 4 .

Radical Reactions

Photochemical or thermal radical initiation enables functionalization:

  • Alkylation : AIBN-initiated reaction with alkanes forms 4-alkyl derivatives .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated pyrrole carbonitriles typically involves multi-step reactions, including halogenation and substitution. For example, bromination of pyrrole derivatives can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents like DMF or THF. Introducing the isobutyl group may require alkylation via nucleophilic substitution, where steric effects must be minimized by using polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts. Yield optimization can be monitored via TLC and GC-MS, with purification through column chromatography (silica gel, hexane/ethyl acetate gradient). Structural analogs, such as 4-Bromo-1H-pyrrole-2-carboxylic acid, highlight the importance of crystallographic validation to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrrole ring protons (δ 6.5–7.5 ppm for aromatic H) and the isobutyl group (δ 0.8–1.5 ppm for CH₃, δ 2.0–2.5 ppm for CH₂). The nitrile carbon appears at ~115–120 ppm in ¹³C NMR.
  • IR : A sharp peak ~2200–2250 cm⁻¹ confirms the C≡N group. Additional peaks for C-Br (550–650 cm⁻¹) and pyrrole C-H stretching (3100–3150 cm⁻¹) should be observed.
    Comparisons with structurally similar compounds, such as 5-Bromopyrimidine-4-carbonitrile, emphasize the need for cross-validation with X-ray crystallography to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing in brominated pyrrole derivatives influence their reactivity in cross-coupling reactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that brominated pyrroles exhibit planar geometries with Br···π interactions (3.3–3.5 Å) and hydrogen bonding (e.g., N-H···O in carboxylic analogs). These interactions stabilize the crystal lattice, potentially reducing solubility but enhancing electrophilic substitution reactivity. For 4-Bromo-1H-pyrrole-2-carboxylic acid, monoclinic packing (space group P2₁/c) with unit cell parameters a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, and β = 93.199° suggests steric constraints that may affect Suzuki-Miyaura coupling efficiency. Computational modeling (DFT) of electron density maps can further predict reactive sites.

Q. What strategies address contradictions in reported biological activity data for brominated pyrrole carbonitriles?

  • Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. To resolve these:
  • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Purity verification : Employ HPLC-MS (≥95% purity) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values).
  • Structure-activity relationship (SAR) studies : Compare derivatives like 4-Bromo-1-[2,6-dichlorophenyl]-pyrazole-3-carbonitrile to isolate functional group contributions. Reproducibility protocols from studies on pyrazole-thioamide analogs can be adapted.

Q. How can regioselectivity in electrophilic substitutions on 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile be predicted and controlled?

  • Methodological Answer : Regioselectivity is governed by electronic (directing effects) and steric factors. The bromine atom at C4 deactivates the pyrrole ring, directing electrophiles to C5 (meta to Br). Isobutyl at N1 introduces steric hindrance, favoring substitutions at less hindered positions. Computational tools (e.g., Hirshfeld surface analysis) using crystallographic data can map electrostatic potentials. Experimental validation via bromination/iodination trials with monitoring by ¹H NMR (e.g., integrating peak areas for C3 vs. C5 products) is critical.

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